molecular formula C12H17NO2 B11893151 Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- CAS No. 65644-75-9

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-

Cat. No.: B11893151
CAS No.: 65644-75-9
M. Wt: 207.27 g/mol
InChI Key: XCKFPYYZKVZCIR-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a compound belonging to the class of tetrahydroisoquinolines, which are a subset of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can have different biological activities and applications .

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological studies due to its ability to interact with various biological targets. It has been investigated for its potential neuroprotective and antimicrobial properties .

Medicine: In medicine, 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are being explored for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections .

Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting the growth of certain pathogens. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .

Biological Activity

Isoquinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among them, Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that tetrahydroisoquinoline (THIQ) derivatives exhibit notable antitumor properties. A study highlighted that compounds within this class can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Specific analogs have shown effectiveness against breast and lung cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Isoquinoline derivatives are also recognized for their neuroprotective effects. They demonstrate potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). THIQ compounds have been shown to reduce amyloid-beta levels and improve cognitive function in animal models by modulating calcium influx and oxidative stress pathways . A particular study reported that Dauricine, a THIQ derivative, significantly reduced intracellular calcium accumulation and provided neuroprotection in models of oxidative stress .

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has been documented against a variety of pathogens. Studies have shown that these compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis; cell cycle arrest
NeuroprotectiveModulation of calcium signaling; reduction of oxidative stress
AntimicrobialDisruption of microbial membranes

Case Study: Neuroprotection in Alzheimer's Disease

In a recent study examining the effects of Dauricine on AD models, researchers found that treatment led to a significant reduction in amyloid-beta peptide levels and improved cognitive performance in mice. The study emphasized the role of Dauricine in modulating intracellular signaling pathways related to oxidative stress and calcium homeostasis .

Properties

CAS No.

65644-75-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-7-6-9-4-5-11(14-2)12(15-3)10(9)8-13/h4-5H,6-8H2,1-3H3

InChI Key

XCKFPYYZKVZCIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C=C2)OC)OC

Origin of Product

United States

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